REACTION_CXSMILES
|
OS(O)(=O)=O.[C:6]([C:10]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=1N)([CH3:9])([CH3:8])[CH3:7].NC1C=CC=CC=1.N([O-])=[O:28].[Na+].NC(N)=O>O.CCOC(C)=O>[C:6]([C:10]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=1[OH:28])([CH3:9])([CH3:8])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding 5 mL aliquots of acid
|
Type
|
CUSTOM
|
Details
|
sonicating
|
Type
|
CUSTOM
|
Details
|
forming a yellow-orange suspension
|
Type
|
STIRRING
|
Details
|
stirred for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the cloudy solution was transferred to 500 ml 3-necked round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
forming a black layer
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude oil was purified on silica gel column with 8% EtOAc/Hexanes
|
Type
|
CUSTOM
|
Details
|
Upon drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |